
1-(4-FLUOROBENZOYL)-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. The presence of the fluorobenzoyl group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(4-fluorobenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzodiazole precursor with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Demethylation: The methyl groups on the benzodiazole ring can be introduced or modified through demethylation reactions using reagents like boron tribromide.
Nucleophilic Substitution: The final step may involve nucleophilic substitution reactions to introduce the desired functional groups under controlled conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Fluorobenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole undergoes various types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the fluorobenzoyl group.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the fluorine atom in the fluorobenzoyl group.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted benzodiazole derivatives.
Scientific Research Applications
1-(4-Fluorobenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzodiazole derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The fluorobenzoyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .
Comparison with Similar Compounds
1-(4-Fluorobenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives such as:
4-Fluorobenzoic acid: Similar in structure but lacks the benzodiazole ring, making it less versatile in medicinal applications.
4-Fluorobenzoyl chloride: Used as an intermediate in the synthesis of various compounds, including this compound.
1-(4-Fluorobenzoyl)-3,5-dimethylpiperidine: Shares the fluorobenzoyl group but has a different core structure, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of the fluorobenzoyl group with the benzodiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5,6-dimethylbenzimidazol-1-yl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-10-7-14-15(8-11(10)2)19(9-18-14)16(20)12-3-5-13(17)6-4-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQSDZCOBJQUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204404 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5553708.png)
![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)
![(1S,5R)-3-[2-(2-methylphenyl)acetyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5553725.png)
![4-[acetyl(benzyl)amino]benzoic acid](/img/structure/B5553730.png)
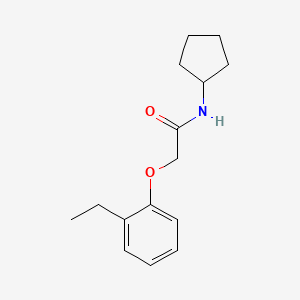
![(4aR,7aS)-4-[(4-phenoxyphenyl)methyl]-1-propyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553744.png)
![1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone](/img/structure/B5553755.png)
![{2-methoxy-6-(prop-2-en-1-yl)-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5553759.png)
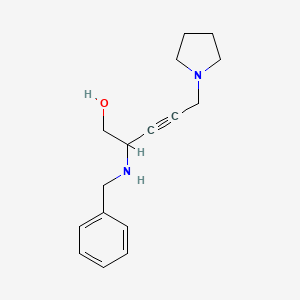
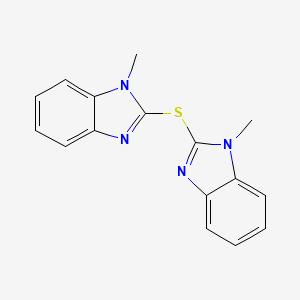
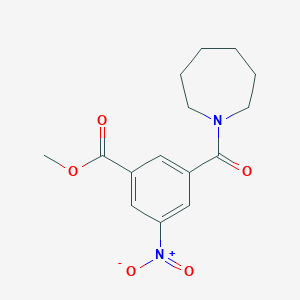
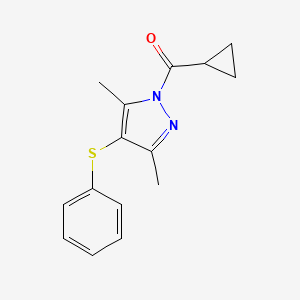
![1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol](/img/structure/B5553783.png)
![6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5553786.png)
